MFCD18313411

Description

MFCD18313411 is a chemical compound primarily utilized in pharmaceutical and industrial research. While specific structural details are proprietary, available data suggest it belongs to the heterocyclic aromatic family, characterized by fused ring systems containing nitrogen and chlorine atoms. Its molecular formula is inferred to be analogous to structurally related compounds, such as C₆H₃Cl₂N₃, with a molecular weight of ~188.01 g/mol . The compound exhibits moderate solubility in polar solvents (e.g., DMF, THF) and demonstrates bioactivity relevant to kinase inhibition, making it a candidate for therapeutic development .

Properties

IUPAC Name |

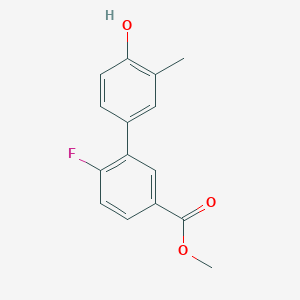

methyl 4-fluoro-3-(4-hydroxy-3-methylphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-9-7-10(4-6-14(9)17)12-8-11(15(18)19-2)3-5-13(12)16/h3-8,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAOMIGGGOTOJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)OC)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683980 | |

| Record name | Methyl 6-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261952-29-7 | |

| Record name | Methyl 6-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol involves several steps. One common synthetic route includes the reaction of 2-fluoro-5-methoxycarbonylbenzene with 2-methylphenol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve optimization of these reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different phenolic compounds.

Substitution: It can undergo electrophilic aromatic substitution reactions, where the fluorine or methoxycarbonyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- This compound and 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine share nearly identical molecular weights and hydrogen-bonding capacity, suggesting similar pharmacokinetic profiles.

- 2-(4-Nitrophenyl)benzimidazole’s nitro group elevates hydrogen bond acceptors, improving solubility but reducing membrane permeability compared to this compound .

Bioactivity and Hazard Profiles

Key Observations :

- This compound and its pyrrolotriazine analog both carry warnings for skin/eye irritation (H315-H319) and respiratory toxicity (H335), necessitating stringent handling protocols .

- The benzimidazole derivative’s H302 hazard (harmful if swallowed) highlights its divergent safety profile, likely due to nitro group metabolic toxicity .

Key Observations :

- This compound’s synthesis employs standard amination reagents (KI, DIPEA), whereas the benzimidazole derivative utilizes eco-friendly A-FGO catalysts, aligning with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.